1-(Ethoxycarbonyloxymethyl)-5-fluorouracil
Overview
Description
1-(Ethoxycarbonyloxymethyl)-5-fluorouracil is a derivative of 5-fluorouracil, a well-known chemotherapeutic agent. This compound is designed to enhance the pharmacokinetic properties of 5-fluorouracil, improving its stability and bioavailability. The ethoxycarbonyloxymethyl group acts as a prodrug moiety, which is metabolized in the body to release the active 5-fluorouracil.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil typically involves the esterification of 5-fluorouracil with ethoxycarbonyloxymethyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
1-(Ethoxycarbonyloxymethyl)-5-fluorouracil undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to release 5-fluorouracil.
Oxidation: The compound can undergo oxidation reactions under specific conditions.
Substitution: The fluorine atom in the uracil ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophiles like amines or thiols under mild conditions.
Major Products
Hydrolysis: Produces 5-fluorouracil and ethanol.
Oxidation: Can yield various oxidized derivatives depending on the conditions.
Substitution: Results in substituted uracil derivatives.
Scientific Research Applications
1-(Ethoxycarbonyloxymethyl)-5-fluorouracil has several scientific research applications, including:
Chemistry: Used as a model compound to study ester hydrolysis and nucleophilic substitution reactions.
Biology: Investigated for its role in modulating enzyme activity and metabolic pathways.
Medicine: Explored as a prodrug for 5-fluorouracil in cancer therapy, aiming to improve drug delivery and reduce side effects.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil involves its conversion to 5-fluorouracil in the body. Once released, 5-fluorouracil inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, particularly in rapidly dividing cancer cells. The ethoxycarbonyloxymethyl group enhances the compound’s stability and bioavailability, allowing for more effective delivery of 5-fluorouracil to the target cells.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: The parent compound, widely used in cancer therapy.
Capecitabine: An oral prodrug of 5-fluorouracil, designed for improved bioavailability.
Tegafur: Another prodrug of 5-fluorouracil, often used in combination with other agents.
Uniqueness
1-(Ethoxycarbonyloxymethyl)-5-fluorouracil is unique due to its specific prodrug design, which aims to enhance the pharmacokinetic properties of 5-fluorouracil. The ethoxycarbonyloxymethyl group provides improved stability and controlled release, potentially leading to better therapeutic outcomes and reduced side effects compared to other prodrugs.
Properties
IUPAC Name |
ethyl (5-fluoro-2,4-dioxopyrimidin-1-yl)methyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O5/c1-2-15-8(14)16-4-11-3-5(9)6(12)10-7(11)13/h3H,2,4H2,1H3,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNSALZTBBAMKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCN1C=C(C(=O)NC1=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879406 | |
Record name | CARBONIC ACID, ETHYL (5-FLUORO-3,4-DIHYDRO-2,4-D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106206-96-6 | |
Record name | 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106206966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CARBONIC ACID, ETHYL (5-FLUORO-3,4-DIHYDRO-2,4-D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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